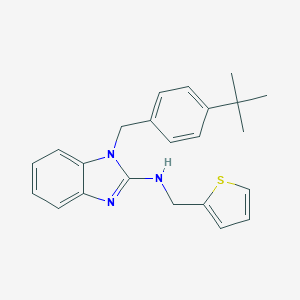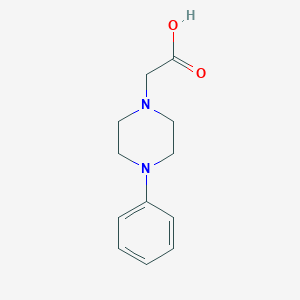
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can inhibit the production of inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis (cell death) in cancer cells. Furthermore, the compound has been shown to have low toxicity in cells and animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, research could be conducted to improve its solubility and bioavailability in order to enhance its efficacy in lab experiments.
Synthesemethoden
The synthesis of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-tert-butylbenzyl chloride with thiophen-2-ylmethyl-1H-benzimidazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
The 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine compound has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
Produktname |
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine |
|---|---|
Molekularformel |
C23H25N3S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C23H25N3S/c1-23(2,3)18-12-10-17(11-13-18)16-26-21-9-5-4-8-20(21)25-22(26)24-15-19-7-6-14-27-19/h4-14H,15-16H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
WNIQQDVKWSBZEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226797.png)